2-Oxo Clopidogrel-13C,d3 Hydrochloride(Mixture of Diastereomers)
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Overview
Description
2-Oxo Clopidogrel-13C,d3 Hydrochloride (Mixture of Diastereomers) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots. The compound is characterized by the presence of isotopes Carbon-13 and Deuterium (d3), which make it valuable for various analytical and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo Clopidogrel-13C,d3 Hydrochloride involves multiple steps, starting from the parent compound ClopidogrelThe reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the isotopic labels. Quality control measures are stringent to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo Clopidogrel-13C,d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Oxo Clopidogrel-13C,d3 Hydrochloride is widely used in scientific research due to its stable isotope labels. Some of its applications include:
Chemistry: Used in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clopidogrel derivatives.
Industry: Applied in quality control and validation processes for pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-Oxo Clopidogrel-13C,d3 Hydrochloride is similar to that of Clopidogrel. It inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets, thereby preventing the activation of the GPIIb/IIIa receptor complex. This inhibition reduces the risk of blood clot formation. The isotopic labels do not alter the fundamental mechanism but allow for detailed tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet medication.
Prasugrel: Another antiplatelet agent with a similar mechanism of action.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
Uniqueness
2-Oxo Clopidogrel-13C,d3 Hydrochloride is unique due to its stable isotope labels, which make it particularly valuable for research applications. These labels allow for precise tracking and analysis in various scientific studies, providing insights that are not possible with the non-labeled compounds .
Properties
CAS No. |
1794713-84-0 |
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Molecular Formula |
C16H17Cl2NO3S |
Molecular Weight |
378.287 |
IUPAC Name |
trideuteriomethyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H/i1+1D3; |
InChI Key |
KCFLQPXPVKZERK-SPZGMPHYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Synonyms |
α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl Ester-13C,d3 Hydrochloride; |
Origin of Product |
United States |
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